molecular formula C18H15NO B14177273 9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one CAS No. 847355-80-0

9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one

Cat. No.: B14177273
CAS No.: 847355-80-0
M. Wt: 261.3 g/mol
InChI Key: HCOXXKOIGZGZMK-UHFFFAOYSA-N
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Description

9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one is a compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. The reaction is carried out under acidic conditions, often using trifluoroacetic acid as a catalyst . The process involves the formation of an intermediate hydrazone, which undergoes cyclization to form the carbazole core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole core .

Scientific Research Applications

9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one
  • 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
  • 3-(Dimethylamino)methyl-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Uniqueness

9-Phenyl-1,2,4,9-tetrahydro-3H-carbazol-3-one is unique due to the presence of the phenyl group at the 9th position, which imparts distinct chemical and biological properties compared to other carbazole derivatives .

Properties

CAS No.

847355-80-0

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

9-phenyl-2,4-dihydro-1H-carbazol-3-one

InChI

InChI=1S/C18H15NO/c20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-9H,10-12H2

InChI Key

HCOXXKOIGZGZMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C3=CC=CC=C3N2C4=CC=CC=C4

Origin of Product

United States

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